synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a critical intermediate in contemporary drug discovery. The 5H-pyrrolo[2,3-b]pyrazine scaffold, also known as 4,7-diazaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for targeted cancer therapies.[1][2] This document elucidates an efficient, safe, and scalable one-pot synthetic strategy, grounded in authoritative literature and patent-disclosed methodologies. We will explore the mechanistic rationale behind the chosen synthetic route, provide a step-by-step protocol suitable for laboratory execution, and discuss the critical parameters for ensuring high yield and purity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Core
The pyrrolo[2,3-b]pyrazine heterocyclic system is a bioisostere of purines and indoles, granting it unique electronic properties and the ability to form key interactions with biological targets.[3][4] Its derivatives have garnered significant attention for their diverse biological activities, most notably as inhibitors of various protein kinases.[5] Specifically, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine serves as an indispensable building block for constructing complex molecules targeting Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in numerous cancers.[1]
The strategic placement of a bromine atom at the C2 position offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functionalities. The tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen (N5) is not merely a protecting group; it serves multiple critical functions:
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Stabilization: It stabilizes the reactive pyrrolopyrazine core.[3]
-
Reactivity Modulation: It deactivates the pyrrole ring towards undesired electrophilic substitution while directing lithiation to specific positions if required.
-
Solubility and Crystallinity: It enhances the solubility of the intermediate in organic solvents and often improves its crystallinity, simplifying purification.[3]
This guide focuses on a modern, one-pot approach that circumvents the challenges of multi-step syntheses and the use of hazardous reagents, offering a practical and efficient pathway to this high-value intermediate.[6]
Synthetic Strategy and Mechanistic Rationale
The selected methodology, detailed in patent CN113603693A, employs a one-pot cyclization and sulfonylation sequence starting from 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine.[1][6] This approach is notable for its operational simplicity, mild conditions, and high efficiency.
Key Transformations
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Base-Mediated Intramolecular Cyclization: The synthesis is initiated by the addition of a mild, non-nucleophilic base, sodium tert-butoxide (NaOtBu), to the starting material in an aprotic polar solvent like N,N-dimethylacetamide (DMA). The base deprotonates the primary amine, initiating an intramolecular nucleophilic attack on the proximal carbon of the ethynyl group. This cascade leads to the formation of the pyrrole ring fused to the pyrazine core. The trimethylsilyl (TMS) group is cleaved during this process.
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N-Tosylation (Sulfonylation): Upon completion of the cyclization, the reaction mixture is cooled, and p-toluenesulfonyl chloride (TsCl) is introduced directly into the same reaction vessel. The newly formed pyrrole nitrogen, which exists as its sodium salt, acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl to displace the chloride and form the stable N-tosyl bond.
The elegance of this one-pot procedure lies in its ability to construct the pyrrolopyrazine skeleton and install the essential tosyl protecting group without isolating the intermediate, thereby saving time, reducing material loss, and minimizing waste.[6]
Visualizing the Synthetic Workflow
The overall transformation can be visualized as a streamlined two-step, one-pot process.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from the methodology described in patent CN113603693A, which emphasizes safety and scalability.[6]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine | Not listed | ~205.33 | Starting material |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 | Anhydrous grade recommended |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Moisture-sensitive; handle under N₂ |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Corrosive and moisture-sensitive |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous work-up |
| Ethyl acetate | 141-78-6 | 88.11 | For recrystallization |
| Petroleum ether | 8032-32-4 | N/A | For recrystallization |
Step-by-Step Procedure
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine (e.g., 50.0 g, 0.185 mol) and N,N-dimethylacetamide (500 ml). Stir the mixture to achieve a clear solution.
-
Cyclization: To the stirred solution, add sodium tert-butoxide (e.g., 21.3 g, 0.221 mol, 1.2 equivalents) in portions. An exotherm may be observed. After the addition, heat the reaction system to 50-60 °C and maintain this temperature for 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Sulfonylation (Tosylation): After the cyclization is complete, cool the reaction system to room temperature (20-25 °C). Add p-toluenesulfonyl chloride (e.g., 45.8 g, 0.240 mol, 1.3 equivalents) to the reaction mixture in portions, maintaining the temperature below 30 °C with an ice bath if necessary. Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up and Isolation: Prepare a quenching solution of 0.5-10% (w/v) sodium bicarbonate in water. Slowly pour the reaction mixture into the vigorously stirred bicarbonate solution. A precipitate will form.
-
Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral, followed by a wash with a small amount of cold petroleum ether.
-
Purification: The crude product is purified by recrystallization.[1] Transfer the solid to a flask and add a minimal amount of hot ethyl acetate to dissolve it. Slowly add petroleum ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to a constant weight. This yields 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[1]
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Solvent | N,N-Dimethylacetamide (DMA) | High boiling point, good solvating power for reagents. |
| Base | Sodium tert-butoxide | Mild, non-nucleophilic base; safer alternative to NaH.[6] |
| Cyclization Temp. | 50-60 °C | Provides sufficient energy for cyclization without promoting side reactions. |
| Tosylation Temp. | Room Temperature | Sufficient for the sulfonylation reaction to proceed to completion. |
| Quenching Agent | 0.5-10% aq. NaHCO₃ | Neutralizes any remaining acidic species and helps precipitate the product.[1] |
| Purification | Recrystallization (EtOAc/Petroleum Ether) | Effective method for obtaining high-purity crystalline product.[1] |
| Expected Yield | ~87% | High-yielding process.[1] |
| Expected Purity | >98% (by LC/MS) | Achieves excellent purity suitable for subsequent synthetic steps.[1] |
Characterization and Quality Control
The identity and purity of the synthesized 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine must be confirmed through standard analytical techniques.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the chemical structure.[3]
-
Purity: Assessed by HPLC or LC/MS, with expected purity exceeding 98%.[1]
-
Physical Properties: The compound is a solid at room temperature.[7]
-
Molecular Formula: C₁₃H₁₀BrN₃O₂S[3]
Conclusion
The synthetic protocol detailed in this guide presents a robust, efficient, and scalable method for the preparation of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. By employing a one-pot cyclization-sulfonylation strategy with milder and safer reagents, this process addresses many of the drawbacks of previous synthetic routes, making it highly suitable for both academic research and industrial production settings.[6] The resulting high-purity intermediate is a valuable asset for drug discovery programs, particularly those focused on the development of novel kinase inhibitors for oncology.
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]
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